(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol
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Overview
Description
(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol is an organic compound characterized by a cyclopropyl group attached to a methoxyphenyl and phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol typically involves the nucleophilic phenylation of carbonyl compounds. One common method is the use of α-alkoxymethyltriphenylphosphonium salts in the presence of lithium hydroxide . The reaction conditions are generally mild and selective, making it a convenient approach for laboratory synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- Phenolic Antioxidants
Uniqueness
(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
6274-78-8 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(S)-cyclopropyl-(4-methoxyphenyl)-phenylmethanol |
InChI |
InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3/t17-/m1/s1 |
InChI Key |
SIRULVGQLZGELT-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@](C2CC2)(C3=CC=CC=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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